molecular formula C18H19N9 B12279066 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12279066
M. Wt: 361.4 g/mol
InChI Key: JRDRAYKUEIUYLG-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents such as dichloromethane, ethanol, and water. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N9

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H19N9/c1-13-5-7-27(24-13)16-3-2-15(22-23-16)25-8-10-26(11-9-25)18-14-4-6-19-17(14)20-12-21-18/h2-7,12H,8-11H2,1H3,(H,19,20,21)

InChI Key

JRDRAYKUEIUYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CN5

Origin of Product

United States

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